molecular formula C6H6BrNOS B15331118 1-(2-Amino-5-bromothiophen-3-yl)ethanone

1-(2-Amino-5-bromothiophen-3-yl)ethanone

Cat. No.: B15331118
M. Wt: 220.09 g/mol
InChI Key: WCYXZEBHQSKQSS-UHFFFAOYSA-N
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Description

1-(2-Amino-5-bromothiophen-3-yl)ethanone is a chemical compound with the molecular formula C6H6BrNOS. It is a derivative of thiophene, a heterocyclic aromatic organic compound, and contains an amino group and a bromine atom on the thiophene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-bromothiophen-3-yl)ethanone can be synthesized through several synthetic routes. The reaction conditions typically require the use of brominating agents such as bromine (Br2) in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-bromothiophen-3-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom or the keto group.

  • Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Electrophilic substitution reactions can be facilitated by using reagents like acyl chlorides or anhydrides.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted thiophenes.

Scientific Research Applications

1-(2-Amino-5-bromothiophen-3-yl)ethanone has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Amino-5-bromothiophen-3-yl)ethanone exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2-Aminothiophene

  • 5-Bromothiophene

  • 2-Bromo-5-aminothiophene

  • 3-Amino-2-bromothiophene

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Properties

Molecular Formula

C6H6BrNOS

Molecular Weight

220.09 g/mol

IUPAC Name

1-(2-amino-5-bromothiophen-3-yl)ethanone

InChI

InChI=1S/C6H6BrNOS/c1-3(9)4-2-5(7)10-6(4)8/h2H,8H2,1H3

InChI Key

WCYXZEBHQSKQSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(SC(=C1)Br)N

Origin of Product

United States

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